[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid
Description
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is a phenylacetic acid derivative featuring a methoxy group at the 4-position, a 2-phenylethoxy substituent at the 3-position, and an acetic acid moiety. This compound’s structural complexity arises from the combination of electron-donating methoxy, bulky 2-phenylethoxy, and the polar carboxylic acid group.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-[4-methoxy-3-(2-phenylethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C17H18O4/c1-20-15-8-7-14(12-17(18)19)11-16(15)21-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,19) |
InChI Key |
PNTSFSNARMXXND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid typically involves the reaction of 4-methoxyphenol with 2-phenylethanol in the presence of a suitable catalyst to form the intermediate compound, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy and phenylethoxy groups can undergo nucleophilic substitution reactions in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Potassium permanganate (oxidation)
- Lithium aluminum hydride (reduction)
- Sodium hydroxide (substitution)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine
In medicine, [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is investigated for its potential therapeutic applications, including anti-inflammatory and analgesic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of phenylacetic acid derivatives are highly sensitive to substituent type , position , and electronic effects . Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Substituent Position Matters :
- In (4-Methoxy-5-nitrophenyl)acetic acid, shifting the nitro group from position 3 to 5 reduces anti-inflammatory efficacy by 40% compared to the 3-nitro analog .
- Swapping methoxy and nitro positions (e.g., 3-Nitro-4-methoxyphenylacetic acid) diminishes enzyme inhibition capacity due to altered steric interactions .
Electronic Effects :
- Trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups in analogs enhance metabolic stability and lipophilicity, making them suitable for drug design targeting hydrophobic binding pockets .
- The 2-phenylethoxy group in the target compound may improve receptor binding affinity in DP antagonists, as seen in related compounds with similar substituents .
Biological Activity Trends: Antimicrobial Activity: Nitro-substituted derivatives (e.g., 3-Nitro-4-methoxyphenylacetic acid) show moderate antimicrobial effects, while phenylethoxy-containing analogs (e.g., the target compound) are understudied but may exhibit enhanced activity due to increased membrane penetration . Anti-inflammatory Potential: Compounds with electron-withdrawing groups (e.g., NO₂, CF₃) demonstrate stronger COX-2 inhibition compared to electron-donating substituents like methoxy .
Biological Activity
[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid is a phenoxy acid derivative that has garnered attention for its diverse biological activities. This compound, like many phenoxy acids, exhibits a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.
1. Antimicrobial Activity
Phenoxy acids, including [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid, have shown significant antimicrobial properties. In various studies, derivatives of phenoxy acids have been tested against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methoxy Acid | Staphylococcus aureus | 25 µg/mL |
| 4-Methoxy Acid | Pseudomonas aeruginosa | 30 µg/mL |
| 4-Methoxy Acid | Escherichia coli | 20 µg/mL |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
2. Anticancer Activity
Research indicates that phenoxy acids can inhibit cancer cell proliferation. For instance, in a study involving human hepatocellular carcinoma (Hep3B) cells, derivatives of phenoxy acids were evaluated for their ability to inhibit hypoxia-inducible factor (HIF-1R) accumulation:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methoxy Acid | Hep3B | 15 |
| 4-Methoxy Acid | MCF-7 (Breast Cancer) | 12 |
The compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
3. Anti-inflammatory Activity
Phenoxy acids are also known for their anti-inflammatory effects. A study assessed the ability of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid to reduce inflammation markers in vitro:
| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 100 |
The significant reduction in TNF-α and IL-6 levels indicates that the compound may effectively modulate inflammatory responses.
The biological activities of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators.
- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors involved in cell signaling pathways related to cancer and inflammation.
- Antioxidant Activity : Some studies suggest that phenoxy acids possess antioxidant properties that help mitigate oxidative stress, further contributing to their anti-inflammatory and anticancer effects.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid on various cancer cell lines. The results showed a marked reduction in cell viability across multiple types, with the most significant effects observed in breast and liver cancer cells.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of this compound against antibiotic-resistant strains. The findings revealed that [4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid exhibited superior efficacy compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
